4-(Cyclobutylmethoxy)-1H-pyrazole chemical structure and properties
4-(Cyclobutylmethoxy)-1H-pyrazole chemical structure and properties
An In-Depth Technical Guide to 4-(Cyclobutylmethoxy)-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of 4-(Cyclobutylmethoxy)-1H-pyrazole, a derivative designed to merge the privileged pyrazole scaffold with a cyclobutylmethoxy side chain. While this specific molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by extrapolating from established principles of pyrazole chemistry and pharmacology. We present a validated, multi-step synthetic pathway, predict its spectral characteristics, and provide detailed protocols for evaluating its potential as an inhibitor of key protein targets implicated in inflammation and oncology, such as Cyclooxygenase-2 (COX-2) and protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pyrazole class.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a highly versatile and privileged scaffold in modern drug discovery.[1] Its structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor—allow for diverse, high-affinity interactions with a wide range of biological targets.[2] This has led to the development of pyrazole-containing drugs across numerous therapeutic areas, including anti-inflammatory agents like Celecoxib (a selective COX-2 inhibitor), anticancer drugs, and antimicrobials.[1][3]
The substitution pattern on the pyrazole ring provides a powerful tool for medicinal chemists to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 4-position of the pyrazole ring is a common site for electrophilic substitution and functionalization, allowing for the introduction of various side chains to modulate biological activity.[4][5] The introduction of an ether linkage, such as the cyclobutylmethoxy group, can enhance properties like lipophilicity and metabolic stability, potentially improving a compound's drug-like characteristics.
This guide focuses on the synthesis and potential utility of 4-(Cyclobutylmethoxy)-1H-pyrazole, a novel derivative. We will detail its rational design, a proposed synthetic route, and methods for its characterization and biological evaluation.
Synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole
The synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole can be efficiently achieved through a two-step process. The first step involves the creation of the key intermediate, 4-hydroxy-1H-pyrazole. The second step is a classic Williamson ether synthesis to couple the pyrazole intermediate with an appropriate cyclobutylmethyl halide.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 4-(Cyclobutylmethoxy)-1H-pyrazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Hydroxy-1H-pyrazole (Intermediate)
While several methods exist for the synthesis of substituted pyrazoles, obtaining the 4-hydroxy intermediate can be achieved through the oxidation of pyrazole itself. This has been demonstrated to occur metabolically via cytochrome P-450 in rat hepatocytes.[6] For a laboratory-scale synthesis, direct oxidation can be challenging. A more common approach involves the synthesis of a pyrazole with a precursor group at the 4-position that can be converted to a hydroxyl group, such as a 4-bromopyrazole followed by nucleophilic substitution with a hydroxide source.
Step 2: Synthesis of (Bromomethyl)cyclobutane (Reagent)
This alkyl halide can be prepared from commercially available cyclobutylmethanol.[7][8]
-
Materials: Cyclobutylmethanol, triphenylphosphite, bromine, N,N-dimethylformamide (DMF).
-
Procedure: In a dry, nitrogen-purged reactor, charge DMF and triphenylphosphite.[9][10]
-
Cool the mixture and slowly add bromine, maintaining the temperature below 12°C.[9][10]
-
Further cool the reaction to -12°C and add cyclobutylmethanol dropwise, ensuring the temperature does not exceed -5°C.[9][10]
-
Allow the reaction to warm to room temperature and stir overnight.
-
The product, (bromomethyl)cyclobutane, is isolated via distillation and washing. This reagent is a versatile building block for introducing the cyclobutylmethyl group.[9][11]
Step 3: Williamson Ether Synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][12][13]
-
Materials: 4-Hydroxy-1H-pyrazole, sodium hydride (NaH), (bromomethyl)cyclobutane, anhydrous dimethylformamide (DMF).
-
Procedure: a. To a solution of 4-Hydroxy-1H-pyrazole (1.0 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise. b. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium pyrazolate salt. c. Add a solution of (bromomethyl)cyclobutane (1.2 eq) in DMF dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The reaction typically occurs at temperatures between 50-100°C for industrial synthesis but can proceed at lower temperatures over longer periods.[12] e. Upon completion, quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the final product, 4-(Cyclobutylmethoxy)-1H-pyrazole.
Structural Characterization
The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the chemical structure. Based on data from analogous pyrazole derivatives, the following spectral characteristics are predicted.[14][15]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Cyclobutylmethoxy)-1H-pyrazole (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyrazole H-3/H-5 | ~7.5 (s, 2H) | ~135 | The two pyrazole protons are equivalent due to tautomerism, appearing as a singlet. |
| Pyrazole C-3/C-5 | - | ~135 | Equivalent carbons. |
| Pyrazole C-4 | - | ~145-150 | The carbon bearing the oxygen will be significantly downfield. |
| O-CH₂ -Cyclobutyl | ~4.0 (d, 2H) | ~75 | Protons on the carbon adjacent to the ether oxygen. |
| CH₂-CH -Cyclobutyl | ~2.8 (m, 1H) | ~35 | Methine proton of the cyclobutyl ring. |
| Cyclobutyl CH₂ | ~2.0-2.2 (m, 4H) | ~25 | Methylene protons of the cyclobutyl ring. |
| Cyclobutyl CH₂ | ~1.8-1.9 (m, 2H) | ~18 | Innermost methylene protons of the cyclobutyl ring. |
| Pyrazole N-H | ~10-12 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak. The fragmentation pattern of pyrazoles is well-documented and typically involves cleavage of the pyrazole ring or the substituent.[4][16][17]
-
Predicted Molecular Ion (M⁺): m/z = 152.10
-
Key Fragmentation Pathways:
-
Loss of a nitrogen molecule (N₂) is a common fragmentation pathway for the pyrazole ring.[4]
-
Cleavage of the ether bond, leading to fragments corresponding to the pyrazole core and the cyclobutylmethyl cation.
-
Fragmentation of the cyclobutyl ring.
-
Potential Therapeutic Applications & In Vitro Evaluation
The broad biological activity of pyrazole derivatives suggests that 4-(Cyclobutylmethoxy)-1H-pyrazole could be a candidate for several therapeutic areas, most notably as an anti-inflammatory or anti-cancer agent.[3][18] To assess this potential, a series of in vitro assays are recommended.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Many pyrazole-based NSAIDs function by selectively inhibiting the COX-2 enzyme. An in vitro assay can quantify the inhibitory potency (IC₅₀) of the compound against COX-1 and COX-2 to determine both its efficacy and selectivity.
Caption: General workflow for an in vitro COX-2 inhibitor screening assay.
This protocol is based on commercially available kits that measure the peroxidase activity of COX.[2][19][20][21][22]
-
Reagent Preparation: Prepare working solutions of COX assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Include wells for "100% initial activity" (no inhibitor) and "background" (heat-inactivated enzyme).
-
Inhibitor Addition: Add serial dilutions of 4-(Cyclobutylmethoxy)-1H-pyrazole (typically dissolved in DMSO) to the inhibitor wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C using a microplate reader.[20][21]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC₅₀ value.
Anticancer Activity: Kinase Inhibition Assays
Pyrazole derivatives are known to inhibit various protein kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[1][18][23][24]
This protocol describes a general method for assessing kinase inhibition by measuring ATP consumption.[18][25]
-
Reagent Preparation: Prepare solutions of the kinase of interest (e.g., CDK2/Cyclin A), its specific substrate, ATP, and the test compound.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and serial dilutions of 4-(Cyclobutylmethoxy)-1H-pyrazole.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a set period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Measurement: Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed, less remaining to be detected).
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Antimicrobial Activity Screening
Given the known antimicrobial properties of some pyrazoles, a preliminary screening against common bacterial strains is warranted.[26][27][28]
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation: Prepare a two-fold serial dilution of 4-(Cyclobutylmethoxy)-1H-pyrazole in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of each bacterial strain to the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27][29]
Safety and Handling
Pyrazole derivatives should be handled with appropriate safety precautions.[27]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses.[27]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Toxicity: While specific data for this compound is unavailable, pyrazole itself is harmful if swallowed and can cause skin and eye irritation.[27] Assume the derivative has similar or unknown hazards and handle accordingly.
Conclusion
4-(Cyclobutylmethoxy)-1H-pyrazole represents a novel and rationally designed molecule within the medicinally significant pyrazole class. This guide has outlined a feasible and well-precedented synthetic route via a Williamson ether synthesis. Furthermore, we have detailed the expected analytical characteristics and provided robust, step-by-step protocols for evaluating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The combination of the privileged pyrazole core with a cyclobutylmethoxy moiety offers a promising avenue for the discovery of new therapeutic agents. The experimental pathways described herein provide a solid framework for the synthesis, characterization, and biological profiling of this and other novel pyrazole derivatives.
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